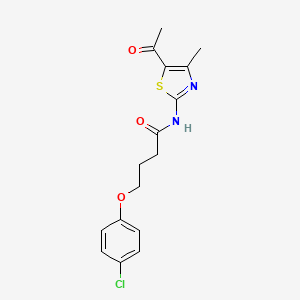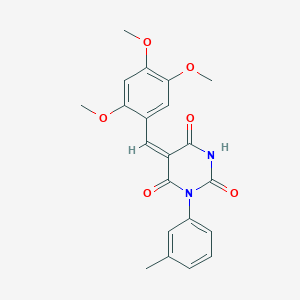![molecular formula C12H13Cl2NO3 B4648886 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B4648886.png)
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid
Descripción general
Descripción
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid, also known as DBCO-OPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The purpose of
Mecanismo De Acción
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid acts as a crosslinker by forming a covalent bond between the amino group of the target molecule and the carbonyl group of this compound. This reaction is known as a "click chemistry" reaction, and it is highly specific, efficient, and fast. The covalent bond formed between this compound and the target molecule is stable and irreversible, making it an ideal tool for bioconjugation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic, and it does not interfere with the normal functioning of cells. This property makes this compound an ideal tool for labeling and imaging cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is its specificity and efficiency in bioconjugation. The "click chemistry" reaction is highly specific, and it does not require any special conditions or catalysts. This property makes this compound an ideal tool for labeling and imaging biomolecules. However, one of the limitations of this compound is its high cost compared to other crosslinkers. Additionally, the reaction between this compound and the target molecule requires a high concentration of this compound, which can lead to non-specific labeling if not carefully controlled.
Direcciones Futuras
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid has a wide range of potential applications in scientific research, including the development of new diagnostic tools, therapeutics, and imaging agents. Some of the future directions for this compound include:
1. Development of new bioconjugation strategies using this compound and other crosslinkers.
2. Investigation of the biological properties and physiological effects of this compound.
3. Development of new imaging agents using this compound and other fluorescent dyes.
4. Exploration of the potential of this compound in drug delivery and targeted therapy.
5. Investigation of the potential of this compound in the development of new vaccines and immunotherapies.
In conclusion, this compound is a unique chemical compound with significant potential in scientific research. The compound's specificity and efficiency in bioconjugation make it an ideal tool for labeling and imaging biomolecules. Further research is needed to explore the full potential of this compound in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is widely used in scientific research due to its unique properties. One of the most significant applications of this compound is in bioconjugation, a process that involves the covalent attachment of two molecules. This compound is used as a crosslinker to conjugate biomolecules such as proteins, peptides, and nucleic acids to other molecules such as fluorescent dyes, nanoparticles, and drugs. This process is essential in the development of new diagnostic tools, therapeutics, and imaging agents.
Propiedades
IUPAC Name |
5-[(3,4-dichlorophenyl)methylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c13-9-5-4-8(6-10(9)14)7-15-11(16)2-1-3-12(17)18/h4-6H,1-3,7H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGYZKMVPZXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(2-chlorobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4648821.png)
![[1-(2-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4648830.png)
![6-cyclopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4648835.png)
![1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4648836.png)
![2,3-dimethyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648840.png)

![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol](/img/structure/B4648861.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4648863.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648868.png)
![isopropyl 4-(aminocarbonyl)-5-[(4-chloro-3-nitrobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4648874.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B4648875.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4648879.png)
